molecular formula C13H12FNO B2907687 2-(2-Amino-5-methylphenyl)-4-fluorophenol CAS No. 1225778-31-3

2-(2-Amino-5-methylphenyl)-4-fluorophenol

Cat. No. B2907687
CAS RN: 1225778-31-3
M. Wt: 217.243
InChI Key: KFGRBNCMNFYMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-5-methylphenyl)-4-fluorophenol, also known as AM-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University. Since then, it has gained popularity among researchers for its potential use in scientific research.

Mechanism of Action

2-(2-Amino-5-methylphenyl)-4-fluorophenol acts as a full agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors located throughout the body. Upon binding to these receptors, 2-(2-Amino-5-methylphenyl)-4-fluorophenol activates intracellular signaling pathways that modulate various physiological processes.
Biochemical and Physiological Effects
2-(2-Amino-5-methylphenyl)-4-fluorophenol has been found to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic and antidepressant-like effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Amino-5-methylphenyl)-4-fluorophenol in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the interference of other receptors. However, one limitation of using 2-(2-Amino-5-methylphenyl)-4-fluorophenol is its potential for abuse and dependence, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 2-(2-Amino-5-methylphenyl)-4-fluorophenol. One area of interest is its potential use in the treatment of pain and inflammation. Another area of focus is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to better understand the long-term effects of 2-(2-Amino-5-methylphenyl)-4-fluorophenol use and its potential for abuse and dependence.

Synthesis Methods

The synthesis of 2-(2-Amino-5-methylphenyl)-4-fluorophenol involves a multistep process starting with the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluorophenol in the presence of a base to yield 2-(2-Amino-5-methylphenyl)-4-fluorophenol.

Scientific Research Applications

2-(2-Amino-5-methylphenyl)-4-fluorophenol has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and memory.

properties

IUPAC Name

2-(2-amino-5-methylphenyl)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-8-2-4-12(15)10(6-8)11-7-9(14)3-5-13(11)16/h2-7,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGRBNCMNFYMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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